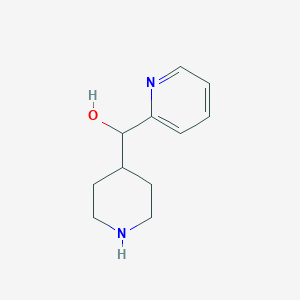

Piperidin-4-YL(pyridin-2-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidin-4-yl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-3,6,9,11-12,14H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDBAOURAFYYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660458 | |

| Record name | (Piperidin-4-yl)(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-89-6 | |

| Record name | (Piperidin-4-yl)(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Piperidin-4-YL(pyridin-2-YL)methanol (CAS No. 884504-89-6) for Researchers and Drug Development Professionals

Abstract

Piperidin-4-YL(pyridin-2-YL)methanol, bearing the Chemical Abstracts Service (CAS) registry number 884504-89-6, represents a heterocyclic chemical entity of significant interest within the domain of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, addressing its chemical identity, potential synthetic strategies, plausible pharmacological applications, and essential analytical methodologies. While specific peer-reviewed literature on this exact molecule is nascent, this document leverages established principles of medicinal chemistry and data from structurally analogous compounds to offer a robust framework for researchers and drug development professionals. The guide is structured to provide not only foundational knowledge but also actionable insights for the synthesis, characterization, and exploration of the therapeutic potential of this and related molecular scaffolds.

Introduction: The Piperidine-Pyridine Scaffold - A Privileged Motif in Drug Discovery

The molecular architecture of this compound combines two highly significant heterocyclic ring systems: piperidine and pyridine. Both are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[1][2] The piperidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, and provides a three-dimensional framework for precise substituent orientation.[1] Conversely, the aromatic pyridine ring can engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for target binding.[3] The combination of these two moieties, connected by a methanol bridge, presents a unique topology with the potential for diverse biological activities. This guide will delve into the specifics of the title compound, providing a foundational understanding for its further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key identifiers and calculated properties for this compound.

| Property | Value | Source |

| CAS Number | 884504-89-6 | [4] |

| Molecular Formula | C₁₁H₁₆N₂O | [5] |

| Molecular Weight | 192.26 g/mol | [5] |

| IUPAC Name | (Piperidin-4-yl)(pyridin-2-yl)methanol | [5] |

| SMILES | C1CNCCC1C(O)C2=CC=CC=N2 | [4] |

Synthetic Strategies: A Roadmap to this compound

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests a key disconnection at the carbon-carbon bond between the piperidine and methanol moieties, or at the carbon-heteroatom bond of the piperidine nitrogen. A plausible retrosynthesis is depicted below:

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Based on the retrosynthetic analysis, a detailed, step-by-step protocol for the synthesis of this compound is proposed. This protocol is a self-validating system, with each step leading to a stable, characterizable intermediate.

Step 1: Protection of the Piperidine Nitrogen

-

Rationale: The secondary amine of the piperidine ring is a reactive nucleophile and needs to be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

-

Procedure:

-

Dissolve piperidin-4-one in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a base, such as triethylamine (TEA), to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-Boc-piperidin-4-one.

-

Step 2: Wittig or Horner-Wadsworth-Emmons Reaction

-

Rationale: To introduce the carbon that will become the methanol carbon, a one-carbon homologation is necessary. A Wittig or Horner-Wadsworth-Emmons reaction is a standard method for converting a ketone to an alkene.

-

Procedure:

-

Prepare the appropriate ylide (e.g., from methoxymethyl)triphenylphosphonium chloride) or phosphonate reagent.

-

React the ylide or phosphonate with N-Boc-piperidin-4-one in a suitable solvent like tetrahydrofuran (THF).

-

This reaction will yield the corresponding enol ether.

-

Step 3: Hydrolysis to the Aldehyde

-

Rationale: The enol ether formed in the previous step can be readily hydrolyzed under acidic conditions to the corresponding aldehyde.

-

Procedure:

-

Treat the enol ether with a mild acid, such as aqueous hydrochloric acid (HCl), to afford N-Boc-piperidin-4-carbaldehyde.

-

Step 4: Grignard or Organolithium Addition

-

Rationale: The key carbon-carbon bond formation can be achieved by the nucleophilic addition of a pyridine-derived organometallic reagent to the aldehyde.

-

Procedure:

-

Prepare the Grignard reagent from 2-bromopyridine and magnesium turnings in THF or the organolithium reagent by halogen-metal exchange with n-butyllithium.

-

Add the freshly prepared N-Boc-piperidin-4-carbaldehyde to the organometallic solution at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product, N-Boc-piperidin-4-YL(pyridin-2-YL)methanol, with an organic solvent.

-

Step 5: Deprotection of the Piperidine Nitrogen

-

Rationale: The final step is the removal of the Boc protecting group to yield the target compound.

-

Procedure:

-

Dissolve the protected intermediate in a suitable solvent like DCM or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture and extract the final product, this compound.

-

Caption: Proposed synthetic workflow for this compound.

Potential Pharmacological Applications and Mechanism of Action

While the specific biological activity of this compound has not been extensively reported, the structural motifs present in the molecule suggest several potential therapeutic applications.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs.[1] The ability of the piperidine ring to adopt various conformations allows it to interact with a wide range of receptors and transporters in the brain. Furthermore, the pyridine moiety can act as a hydrogen bond acceptor, a common interaction in ligand-receptor binding. For example, derivatives of (pyridin-2-yl)methanol have been investigated as novel and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and inflammation.[6]

Antimicrobial and Antifungal Activity

Compounds containing piperidine and pyridine rings have also shown promise as antimicrobial and antifungal agents.[7] The lipophilic nature of the piperidine ring can facilitate passage through microbial cell membranes, while the nitrogen atoms can interact with key enzymes or cellular components.

Anticancer Activity

The pyridine and piperidine moieties are also found in a number of anticancer agents.[1] These scaffolds can be functionalized to target specific kinases or other proteins involved in cell proliferation and survival.

Hypothesized Mechanism of Action:

Given the structural similarity to known pharmacologically active compounds, it is plausible that this compound could act as a modulator of various receptors, ion channels, or enzymes. A potential mechanism of action could involve the hydrogen bonding of the methanol hydroxyl group and the pyridine nitrogen with amino acid residues in a target protein's binding site, while the piperidine ring provides a hydrophobic interaction and orients the molecule for optimal binding.

Caption: Potential mechanism of action for this compound.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are critical for its use in any research or development setting. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine and pyridine rings, as well as a distinct signal for the methine proton of the methanol bridge.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the piperidine.[9]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

-

Gas Chromatography (GC): GC could also be used for purity analysis, potentially after derivatization of the alcohol and amine functionalities to increase volatility.

Table of Expected Spectroscopic Data (Hypothetical):

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (pyridine), aliphatic protons (piperidine), a methine proton (CH-OH), and exchangeable protons (OH, NH). |

| ¹³C NMR | Aromatic and aliphatic carbon signals, including a signal for the carbon bearing the hydroxyl group. |

| IR (cm⁻¹) | Broad O-H stretch (~3300), N-H stretch (~3200), C-H stretches (~2800-3000), and C=C/C=N stretches (~1500-1600). |

| HRMS (m/z) | [M+H]⁺ calculated for C₁₁H₁₇N₂O⁺: 193.1335; found: 193.13XX. |

Conclusion and Future Directions

This compound (CAS No. 884504-89-6) is a compound with significant potential in drug discovery, owing to its constitution from privileged piperidine and pyridine scaffolds. While specific biological data for this molecule is currently limited, this guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications based on established chemical and pharmacological principles. Future research should focus on the development and optimization of a scalable synthetic route, followed by a thorough in vitro and in vivo pharmacological evaluation to elucidate its biological activity and mechanism of action. The insights provided herein are intended to serve as a catalyst for such investigations, paving the way for the potential discovery of novel therapeutics.

References

-

The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

4-Piperidinemethanol. PubChem. [Link]

-

884504-89-6|this compound. BIOFOUNT. [Link]

-

In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. ResearchGate. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

-

IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... ResearchGate. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol. PubChem. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study | MDPI [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 884504-89-6|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 5. Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol | C20H27N3O | CID 230608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol | 914349-21-6 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Piperidin-4-YL(pyridin-2-YL)methanol from Pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to Piperidin-4-YL(pyridin-2-YL)methanol, a valuable building block in medicinal chemistry. The synthesis commences with the N-protection of a piperidine derivative, followed by a nucleophilic addition of the resulting organometallic reagent to pyridine-2-carbaldehyde, and culminates in the reduction of the intermediate ketone. This guide delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines methods for purification and structural characterization. The causality behind experimental choices is explained to empower researchers with the knowledge to adapt and troubleshoot the synthesis.

Introduction: Significance and Synthetic Strategy

The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile framework for introducing diverse functionalities in three-dimensional space.[1][2] Specifically, this compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The strategic connection of a piperidine ring to a pyridine ring via a methanol bridge offers multiple points for further chemical modification.

The synthesis described herein follows a logical and efficient pathway that is amenable to scale-up. The core strategy involves two key transformations:

-

Formation of an intermediate ketone: This is achieved through the reaction of a protected piperidine nucleophile with pyridine-2-carbaldehyde.

-

Reduction of the ketone: The intermediate ketone is then selectively reduced to the desired secondary alcohol, this compound.

A crucial aspect of this synthesis is the use of a protecting group for the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the first step and can be readily removed under acidic conditions if required for subsequent reactions.[1][3]

Reaction Mechanism and Rationale

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic workflow from pyridine-2-carbaldehyde.

Step 1: Nucleophilic Addition to Form the Ketone Intermediate

The first key transformation is a nucleophilic addition reaction. While a Grignard reaction is a plausible approach, an alternative and often more controlled method involves the lithiation of a suitable piperidine precursor. For this guide, we will focus on the more commonly employed reduction of a ketone intermediate, which is synthesized from pyridine-2-carboxylic acid and a piperidine derivative.

Step 2: Reduction of the Ketone to the Alcohol

The reduction of the carbonyl group in the intermediate ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[4] Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters or amides.[5][6]

The mechanism of reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[7][8] This initial attack forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product.[8] The reaction is usually carried out in a protic solvent such as methanol or ethanol, which also serves as the proton source for the final step.[6]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Pyridine-2-carbaldehyde | 1121-60-4 | C₆H₅NO | 107.11 |

| (Piperidin-4-yl)(pyridin-2-yl)methanone | 366359-97-7 | C₁₁H₁₄N₂O | 190.24 |

| Sodium borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

Synthesis of (Piperidin-4-yl)(pyridin-2-yl)methanone (Intermediate)

This guide will focus on the reduction step, assuming the starting ketone is available or has been synthesized separately. The synthesis of the ketone intermediate can be achieved through various methods, such as the reaction of pyridine-2-carboxylic acid with 4-aminopiperidine derivatives followed by oxidation, or via a Grignard reaction with a protected 4-cyanopiperidine followed by hydrolysis.

Reduction of (Piperidin-4-yl)(pyridin-2-yl)methanone

Figure 2: Experimental workflow for the reduction of the ketone intermediate.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (Piperidin-4-yl)(pyridin-2-yl)methanone (1.0 eq) in methanol (approximately 10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

-

Reagent Addition: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification by Column Chromatography

The crude product is typically purified by column chromatography on silica gel.[9][10][11]

Typical Conditions:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 100% EtOAc) or a mixture of dichloromethane and methanol is often effective.

The fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and concentrated to yield this compound as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.[12] Key signals to look for in the ¹H NMR spectrum include the characteristic peaks for the pyridine and piperidine protons, as well as the methine proton of the newly formed alcohol.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting ketone (typically around 1680-1700 cm⁻¹).

Safety Considerations

-

Pyridine-2-carbaldehyde: Is a colorless to brown liquid with a distinct odor.[13] It is harmful if swallowed or inhaled and causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Borohydride: Is a flammable solid that reacts with water to produce flammable hydrogen gas.[6] It is also corrosive and can cause severe skin and eye burns. Handle with care, avoiding contact with water and acids.

-

Solvents: Methanol, dichloromethane, ethyl acetate, and hexanes are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of this compound from pyridine-2-carbaldehyde via a ketone intermediate and subsequent reduction with sodium borohydride is a reliable and efficient method. This guide has provided a detailed protocol, an explanation of the underlying chemical principles, and methods for purification and characterization. By understanding the rationale behind each step, researchers can confidently apply and adapt this synthesis for the preparation of this valuable building block for drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. column-chromatography.com [column-chromatography.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Piperidin-4-YL(pyridin-2-YL)methanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-4-YL(pyridin-2-YL)methanol is a heterocyclic compound featuring both a piperidine and a pyridine ring system linked by a methanol bridge. This unique structural arrangement holds significant interest for medicinal chemists and drug discovery professionals. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] Similarly, the pyridine ring is a common feature in many approved drugs, contributing to their biological activity and pharmacokinetic profiles.[3] The combination of these two privileged scaffolds in this compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents, particularly in the areas of central nervous system disorders, oncology, and infectious diseases.[2][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, offering valuable insights for researchers engaged in its study and application.

Chemical Structure and Properties

The structural representation and key chemical identifiers for this compound are presented below.

Molecular Structure:

Caption: 2D Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | (Piperidin-4-yl)(pyridin-2-yl)methanol | N/A |

| CAS Number | 884504-89-6 | [5] |

| Molecular Formula | C₁₁H₁₆N₂O | [6] |

| Molecular Weight | 192.26 g/mol | [6] |

| Boiling Point | 344.2 °C at 760 mmHg | [7] |

| Flash Point | 161.9 °C | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies. A common and effective method involves the nucleophilic addition of a 2-pyridyl organometallic reagent to a suitably protected 4-piperidone derivative, followed by reduction of the resulting ketone.

A plausible synthetic route is outlined below, starting from the commercially available N-Boc-4-piperidone. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and to allow for regioselective functionalization at the 4-position.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hit2Lead | this compound | CAS# 884504-89-6 | MFCD09864254 | BB-4085478 [hit2lead.com]

- 6. 884504-89-6|this compound|BLD Pharm [bldpharm.com]

- 7. Page loading... [wap.guidechem.com]

Spectroscopic Elucidation of Piperidinyl-Methanol Scaffolds: A Technical Guide for Drug Discovery Professionals

Disclaimer: Due to the limited availability of public spectroscopic data for Piperidin-4-YL(pyridin-2-YL)methanol, this guide will utilize the closely related and well-characterized compound, 2-Piperidinemethanol , as an illustrative model. The principles and methodologies discussed herein are directly applicable to the structural analysis of a wide range of substituted piperidine derivatives, including the target compound of interest.

Introduction: The Piperidine Moiety in Medicinal Chemistry and the Imperative of Spectroscopic Characterization

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for creating three-dimensional diversity to optimize interactions with biological targets. The subject of this guide, this compound, and our model compound, 2-Piperidinemethanol, are exemplars of this structural class, possessing key functional groups—a secondary amine, a hydroxyl group, and in the case of the target compound, an additional aromatic pyridine ring—that can engage in a variety of intermolecular interactions crucial for biological activity.

Unambiguous structural confirmation of such molecules is a cornerstone of drug development, underpinning the integrity of structure-activity relationship (SAR) studies and ensuring the safety and efficacy of new chemical entities. This technical guide provides an in-depth exploration of the core spectroscopic techniques employed for the structural elucidation of piperidinyl-methanol derivatives: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to confidently characterize their own novel piperidine-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1H NMR Spectroscopy of 2-Piperidinemethanol: A Proton's Perspective

Proton NMR (1H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of 2-Piperidinemethanol presents a characteristic set of signals that can be logically assigned to its structure.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.60 | m | - | -CH(2)- |

| ~3.53 | dd | J = 10.7, 3.7 | -CH₂OH (diastereotopic H) |

| ~3.38 | dd | J = 10.7, 8.3 | -CH₂OH (diastereotopic H) |

| ~3.07 | m | - | -CH₂-N- (axial H at C6) |

| ~2.63 | m | - | -CH₂-N- (equatorial H at C6) |

| ~1.1-1.8 | m | - | -CH₂- (ring protons at C3, C4, C5) |

| broad s | - | - | -NH, -OH (exchangeable) |

Insight into Diastereotopicity: The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic. This is because the adjacent carbon (C2) is a stereocenter (even in the racemic mixture), making the two protons chemically non-equivalent. Consequently, they appear as separate signals, each as a doublet of doublets (dd), due to coupling with each other (geminal coupling) and with the proton on C2.

D₂O Exchange for Labile Proton Identification: The signals for the -NH and -OH protons are often broad and their chemical shifts can vary with solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. To definitively identify these peaks, a deuterium oxide (D₂O) exchange experiment is performed. After acquiring a standard 1H NMR spectrum, a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile protons of the -NH and -OH groups will exchange with deuterium, causing their signals to disappear or significantly diminish in intensity.

13C NMR Spectroscopy of 2-Piperidinemethanol: The Carbon Skeleton

Carbon-13 NMR (13C NMR) provides information about the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| ~65 | -CH₂OH |

| ~55 | -CH(2)- |

| ~46 | -CH₂(6)- |

| ~27 | -CH₂(4)- |

| ~25 | -CH₂(3)- |

| ~24 | -CH₂(5)- |

DEPT-135 for Carbon Multiplicity: To aid in the assignment of the 13C NMR signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (C) do not appear in a DEPT-135 spectrum. This allows for the unambiguous differentiation of the methylene (-CH₂) carbons of the piperidine ring from the methine (-CH) carbon at position 2.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2-Piperidinemethanol sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing.

1H NMR Spectroscopy:

-

Record the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For the D₂O exchange experiment, add 1-2 drops of D₂O to the NMR tube, gently shake, and re-acquire the 1H NMR spectrum.

13C NMR and DEPT-135 Spectroscopy:

-

Record the 13C NMR and DEPT-135 spectra on the same instrument.

-

13C NMR typically requires a larger number of scans than 1H NMR due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

Interpreting the IR Spectrum of 2-Piperidinemethanol

The IR spectrum of 2-Piperidinemethanol will display characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3500 (broad) | Strong | O-H and N-H stretching vibrations |

| 2850-2960 | Strong | C-H stretching of sp³ hybridized carbons |

| ~1450 | Medium | C-H bending (scissoring) of CH₂ groups |

| 1050-1150 | Strong | C-O stretching of the primary alcohol |

| ~1100 | Medium | C-N stretching of the secondary amine |

The Power of the Broad O-H/N-H Band: The most prominent feature in the IR spectrum of 2-Piperidinemethanol is a broad absorption band in the 3100-3500 cm⁻¹ region. This broadness is a result of hydrogen bonding between the hydroxyl (-OH) and amine (-NH) groups. The overlap of these two signals in this region is characteristic of molecules containing both of these functional groups.

Experimental Protocol for FT-IR Data Acquisition

Sample Preparation (KBr Pellet Method):

-

Ensure the 2-Piperidinemethanol sample is dry.

-

Finely grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum of 2-Piperidinemethanol

In a typical electron ionization (EI) mass spectrum of 2-Piperidinemethanol, the following key ions would be expected:

| m/z | Interpretation |

| 115 | Molecular ion (M⁺) |

| 114 | [M-H]⁺ |

| 84 | [M - CH₂OH]⁺ |

The Molecular Ion Peak: The peak at m/z 115 corresponds to the molecular ion (M⁺), which represents the intact molecule with one electron removed. This peak confirms the molecular weight of 2-Piperidinemethanol (C₆H₁₃NO, M.W. = 115.17 g/mol ).

Fragmentation Pattern as a Structural Fingerprint: The fragmentation pattern provides clues about the molecule's structure. A common fragmentation pathway for alcohols is the loss of the functional group. In this case, the peak at m/z 84 is likely due to the loss of the hydroxymethyl radical (•CH₂OH) from the molecular ion, a characteristic fragmentation that points to the presence of the -CH₂OH group attached to the piperidine ring.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction:

-

For a volatile compound like 2-Piperidinemethanol, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.

-

For GC-MS, a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

Ionization and Analysis:

-

Electron Ionization (EI) is a common hard ionization technique that causes significant fragmentation, providing a detailed fragmentation pattern.

-

The ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. A logical workflow ensures a comprehensive and accurate structural elucidation.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

This workflow illustrates a systematic approach, starting from the synthesis and purification of the compound, followed by parallel analysis using IR, MS, and NMR. The data from these techniques are then integrated to propose a structure, which can be further confirmed with more advanced 2D NMR experiments if necessary.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectroscopic characterization of piperidinyl-methanol derivatives is a critical step in the drug discovery and development process. As demonstrated with our illustrative model, 2-Piperidinemethanol, a synergistic application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous picture of the molecular structure. Each technique offers a unique piece of the puzzle: IR identifies the functional groups, MS determines the molecular weight and fragmentation patterns, and NMR maps out the intricate connectivity and chemical environments of the atoms. By understanding the principles behind these techniques and the logic of their data interpretation, researchers can confidently and accurately elucidate the structures of their novel compounds, paving the way for the development of the next generation of piperidine-based therapeutics.

References

-

PubChem. 2-Piperidinemethanol. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of Piperidin-4-yl(pyridin-2-yl)methanol in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Piperidin-4-yl(pyridin-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its entire development lifecycle, from initial screening and formulation to bioavailability and therapeutic efficacy. A comprehensive understanding of an API's solubility in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for designing robust synthetic routes, developing effective purification strategies, and creating stable and bioavailable dosage forms.

This in-depth technical guide provides a detailed analysis of the expected solubility profile of this compound across a spectrum of common organic solvents. As a Senior Application Scientist, this guide moves beyond a simple tabulation of data. Instead, it offers a predictive analysis grounded in the principles of molecular interactions and provides a rigorous, field-proven experimental protocol for the quantitative determination of solubility. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility. To anticipate the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical properties.

The molecule possesses several key functional groups that dictate its solubility characteristics:

-

Pyridine Ring: A basic, aromatic heterocycle that can act as a hydrogen bond acceptor. Its aromaticity also allows for π-π stacking interactions.

-

Piperidine Ring: A saturated, non-aromatic heterocycle containing a secondary amine, which can act as both a hydrogen bond donor and acceptor.

-

Hydroxyl Group (-OH): A polar functional group capable of acting as both a strong hydrogen bond donor and acceptor.

-

Aliphatic Linker: The carbon framework connecting these functional groups contributes to the overall size and potential for van der Waals interactions.

Given this combination of polar and non-polar features, this compound is expected to exhibit a varied solubility profile. The presence of hydrogen bond donors and acceptors suggests good solubility in polar protic and aprotic solvents. Conversely, the non-polar hydrocarbon backbone of the piperidine ring and the aromatic pyridine ring may impart some solubility in less polar solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of organic solvents, categorized by their polarity. These predictions are based on the structural analysis and the principles of intermolecular forces.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with the hydroxyl, amine, and pyridine nitrogen of the solute, effectively solvating the molecule. |

| Polar Aprotic | Acetone, Ethyl Acetate | Medium to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and amine protons. The lack of a donor proton in the solvent may slightly limit solubility compared to protic solvents. |

| Dichloromethane (DCM) | Medium | DCM is a polar aprotic solvent that can participate in dipole-dipole interactions. While it is not a strong hydrogen bond acceptor, it can solvate moderately polar compounds. It's important to note that DCM can react with pyridine derivatives under ambient conditions over time[1][2][3]. | |

| Nonpolar Aromatic | Toluene | Low to Medium | Toluene is a nonpolar aromatic solvent. Potential for π-π stacking between the toluene and pyridine rings may contribute to some degree of solubility. |

| Nonpolar Aliphatic | Hexane | Low | Hexane is a nonpolar aliphatic solvent. The interactions between hexane and the polar functional groups of this compound are weak, leading to poor solvation and low solubility. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable for initial guidance, precise quantitative solubility data must be determined empirically. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4][5][6][7]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. After separating the solid phase, the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[4][5][6][7]

Step-by-Step Experimental Protocol

-

Preparation of Materials:

-

Ensure the this compound is of high purity and has a consistent polymorphic form, as this can influence solubility.[7]

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of glass vials with tight-fitting caps.

-

-

Sample Preparation:

-

Add an excess amount of this compound to each vial. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a constant temperature shaker bath. A standard temperature for solubility determination is 25 °C.

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. The time required can vary, but 24 to 48 hours is often sufficient.[5] It is advisable to perform a preliminary experiment to determine the time to reach equilibrium by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[7]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.[7]

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its successful development as a potential therapeutic agent. This guide has provided a scientifically grounded prediction of its solubility profile based on its molecular structure and the principles of intermolecular forces. More importantly, it has detailed a robust and validated experimental protocol for the quantitative determination of its solubility. By combining theoretical predictions with empirical data, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process and increasing the likelihood of a successful outcome. The methodologies and principles outlined herein serve as a comprehensive resource for scientists working with this and other novel chemical entities.

References

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.

-

PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Retrieved from [Link]

-

gsrs. (n.d.). 2-((4-CHLOROPHENYL)(PIPERIDIN-4-YLOXY)METHYL)PYRIDINE, (S)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved from [Link]

-

Weiss, R. G., & Timmons, G. S. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 75(12), 4292–4295. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. Retrieved from [Link]

-

Reddit. (2015). Pyridine Is miscible with EVERYTHING!? Retrieved from [Link]

-

Weiss, R. G., & Timmons, G. S. (2010). Reaction of dichloromethane with pyridine derivatives under ambient conditions. The Journal of Organic Chemistry, 75(12), 4292–4295. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

ResearchGate. (n.d.). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-[[6-(4-hydroxy-1-piperidyl)-3-methyl-pyridine-2-carbonyl]amino]. Retrieved from [Link]

-

PubChem. (n.d.). 8-methyl-2-(1-methylpiperidin-4-yl)-5-(2-(pyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. Reaction of dichloromethane with pyridine derivatives under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. who.int [who.int]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to Commercially Available Analogs of the Piperidin-4-yl(pyridin-2-yl)methanol Scaffold

Abstract

The piperidin-4-yl(pyridin-2-yl)methanol scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry. Its unique three-dimensional structure, combining a flexible piperidine ring with an aromatic pyridine system via a chiral carbinol linker, offers a versatile platform for engaging with a wide array of biological targets. This guide provides an in-depth analysis of commercially available analogs of this core structure, designed for researchers, medicinal chemists, and drug development professionals. We will explore the strategic importance of this scaffold, categorize available analogs by their substitution patterns, and elucidate the scientific rationale behind these modifications. Furthermore, this document includes detailed, field-proven protocols for analog screening and synthetic elaboration, presented as self-validating systems to ensure experimental robustness. Our objective is to empower researchers to strategically leverage these building blocks for the accelerated discovery and development of novel therapeutic agents.

The Core Scaffold: A Foundation for Drug Discovery

The piperidine and pyridine rings are among the most prevalent heterocyclic structures found in FDA-approved drugs.[1][2] The piperidine ring, a saturated nitrogen heterocycle, offers high chemical stability, modulates lipophilicity, and provides conformational flexibility to adapt to the steric demands of biological binding pockets.[3] The pyridine ring, an aromatic amine bioisostere, contributes to water solubility, hydrogen bonding capacity, and metabolic stability.[4][5]

The fusion of these two motifs in the this compound scaffold creates a versatile building block with significant therapeutic potential. The core structure, shown below, features several key points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Figure 1: Core Scaffold of this compound

Caption: The parent structure highlighting the key rings and the chiral center.

Caption: The parent structure highlighting the key rings and the chiral center.

This scaffold is a cornerstone in the design of agents targeting the central nervous system (CNS), as well as compounds with anticancer and antimicrobial properties.[3][6] The strategic exploration of its chemical space through analog synthesis is a proven method for optimizing potency, selectivity, and pharmacokinetic profiles.

A Curated Catalog of Commercially Available Analogs

The commercial availability of analogs provides a powerful starting point for any drug discovery program, enabling rapid screening and the establishment of initial structure-activity relationships (SAR). Analogs are categorized below based on the site of modification.

N-Substituted Piperidine Analogs

The piperidine nitrogen is the most frequently modified position due to its synthetic accessibility and profound impact on the molecule's properties. N-substitution directly influences the compound's basicity (pKa), solubility, cell permeability, and potential for engaging with target proteins.[7] A common and highly strategic modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This serves two purposes: it neutralizes the basicity of the nitrogen, which can be crucial for certain biological assays or synthetic steps, and it provides a readily cleavable handle for subsequent elaboration into a diverse library of N-substituted derivatives.

Table 1: Representative N-Substituted Piperidine Analogs

| Analog / Derivative Name | Key Modification | Representative Supplier(s) | Example CAS Number |

| tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate | N-Boc protection | BLD Pharm, Enamine | 123855-51-6[8] |

| 1-(2-phenylethyl)-4-hydroxypiperidine | N-phenethyl substitution | Cayman Chemical | 3518-76-1[9] |

| 1-(pyridin-4-yl)piperidin-4-ol | N-pyridinyl substitution | ChemicalBook | 130658-65-0[10] |

| N-Boc-4-methyl-4-hydroxy piperidine | N-Boc, C4-Methyl, C4-OH | Capot Chemical, ChemicalBook | 406235-30-1[11][12] |

Piperidine Ring Modifications

Modifications to the carbon framework of the piperidine ring can introduce chirality, alter the ring's conformation, and provide new vectors for target interaction.[7] These analogs are valuable for exploring the steric and conformational requirements of a binding site.

Table 2: Representative Piperidine Ring-Modified Analogs

| Analog / Derivative Name | Key Modification | Representative Supplier(s) | Example CAS Number |

| (4-(pyridin-2-yl)piperidin-4-yl)methanol | Isomer, C4-substitution | BLD Pharm | 853576-50-8[13] |

| N-Boc-4-Methylene Piperidine | C4-exomethylene | Simson Pharma | 159635-49-1 |

| Piperidine-2-methanol | Isomer, C2-substitution | Sigma-Aldrich | N/A |

Pyridine Ring Modifications

Substituting the pyridine ring alters the electronic properties (electron-donating or -withdrawing), metabolic stability, and hydrogen bonding potential of the scaffold.[5][14] Halogenation, for example, can block sites of metabolism and introduce halogen bonding interactions, while alkyl or methoxy groups can enhance potency through favorable steric or electronic effects.[1]

Table 3: Representative Pyridine Ring-Modified Analogs

| Analog / Derivative Name | Key Modification | Rationale / Potential Impact | Representative Supplier(s) |

| (4-Chlorophenyl)(pyridin-2-yl)methanol | Chloro-substitution on an attached phenyl ring | Found in antihistamines like Carbinoxamine; modulates potency and selectivity.[15] | BenchChem |

| [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol | Pyridine replaced with Pyrimidine | Alters H-bonding pattern and electronics. | BLD Pharm[16] |

Strategic Application in Research & Development

The availability of these analogs enables a structured and efficient approach to lead discovery and optimization. A typical workflow involves initial screening of a diverse set of analogs to identify hits, followed by iterative cycles of chemical synthesis and biological testing to refine the SAR.

Workflow for Primary Analog Screening

The following workflow outlines a standard procedure for evaluating a library of commercially available analogs against a specific biological target.

Caption: A typical workflow for screening commercially available analogs.

Experimental Protocol: General Procedure for N-Alkylation

To expand beyond commercially available analogs, a common next step is the synthetic elaboration of a core intermediate. The N-Boc protected analogs are ideal starting points. The following protocol describes a robust method for deprotection and subsequent N-alkylation to generate a custom library.

Objective: To synthesize a small library of N-substituted analogs from tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate.

Pillar of Trustworthiness: This two-step protocol includes a purification step after each reaction and confirmation of product identity and purity via standard analytical techniques (LC-MS and ¹H NMR), ensuring the integrity of the final compounds.

Step 1: Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).

-

Acid Addition: To the stirred solution, add an excess of a strong acid. A 4M solution of HCl in dioxane (4-5 eq) or trifluoroacetic acid (TFA, 10-20 eq) is commonly used.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1-4 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt of the product often precipitates and can be collected by filtration. If TFA was used, the residue can be triturated with diethyl ether to precipitate the TFA salt. The resulting salt is often used directly in the next step.

-

Validation: Confirm the identity of the deprotected piperidine salt by LC-MS.

Step 2: N-Alkylation (Reductive Amination)

-

Reaction Setup: To a solution of the deprotected piperidine salt (1.0 eq) in a solvent like dichloroethane (DCE) or methanol (MeOH), add a slight excess of an aldehyde or ketone (1.1 eq) and a mild base such as triethylamine (TEA, 1.2 eq) to neutralize the salt.

-

Reducing Agent: Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is often preferred for its mildness and broad functional group tolerance.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the formation of the desired product by LC-MS.

-

Quenching & Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Final Validation: Characterize the final, purified N-alkylated product by LC-MS and ¹H NMR to confirm its structure and assess its purity.

Logical Relationships in Analog Design

The choice of which analogs to screen or synthesize is guided by established medicinal chemistry principles. Understanding the causal relationships between structural changes and their likely biological or physicochemical consequences is key to efficient project progression.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. caymanchem.com [caymanchem.com]

- 10. 130658-65-0 CAS MSDS (4-HYDROXY-1-(PYRIDIN-4-YL)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. China N-Boc-4-methyl-4-hydroxy piperidine 406235-30-1 [chinachemnet.com]

- 12. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE | 406235-30-1 [chemicalbook.com]

- 13. 853576-50-8|(4-(pyridin-2-yl)piperidin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 14. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 1249830-74-7|[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol|BLD Pharm [bldpharm.com]

Methodological & Application

Gram-Scale Synthesis of Piperidin-4-YL(pyridin-2-YL)methanol: An Application Protocol

Abstract

This document provides a comprehensive, three-step protocol for the gram-scale synthesis of Piperidin-4-YL(pyridin-2-YL)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the preparation of a key intermediate, N-Boc-4-formylpiperidine, from commercially available N-Boc-piperidine-4-carboxylic acid. The subsequent step involves a carefully controlled Grignard exchange reaction to form the crucial carbon-carbon bond between the pyridine and piperidine moieties. The final stage consists of an efficient acidic deprotection of the Boc group to yield the target compound. This protocol is designed for researchers in organic synthesis and drug development, offering a robust and scalable method with detailed procedural instructions, safety considerations, and mechanistic insights.

Introduction and Scientific Background

This compound is a heterocyclic scaffold of significant interest in pharmaceutical research. The molecule combines a piperidine ring, a common feature in many bioactive compounds, with a pyridylmethanol moiety, which can participate in various biological interactions. The development of a reliable and scalable synthetic route is crucial for enabling further exploration of its derivatives as potential therapeutic agents.

The synthetic strategy outlined herein is a convergent approach, divided into three main stages:

-

Synthesis of Aldehyde Intermediate: Preparation of N-Boc-4-formylpiperidine (3 ). This intermediate is synthesized from the readily available N-Boc-piperidine-4-carboxylic acid (1 ) via a Weinreb amide (2 ). This route is advantageous for scale-up as it avoids chromatographic purification of the intermediate and utilizes cost-effective reagents.

-

Grignard Reaction: Formation of the protected alcohol, tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (4 ). A Grignard exchange reaction is employed to circumvent common issues associated with the direct formation of 2-pyridylmagnesium bromide, such as the formation of bipyridyl byproducts.[1] This method offers better control and typically higher yields for this specific transformation.

-

Boc Deprotection: Acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from 4 to yield the final product, this compound (5 ). A standard protocol using 4M HCl in dioxane is utilized for a clean and efficient conversion.[2][3]

Overall Synthetic Scheme

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times. Grignard reactions are highly exothermic and moisture-sensitive; strict anhydrous conditions are required.[4][5]

Step 1: Synthesis of N-Boc-4-formylpiperidine (3)

This procedure is adapted from a reported convenient synthesis of the title compound.

3.1.1. Part A: Synthesis of tert-butyl 4-((methoxy(methyl)amino)carbonyl)piperidine-1-carboxylate (Weinreb Amide, 2)

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-piperidine-4-carboxylic acid (1) | 229.28 | 50.0 g | 0.218 |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 23.3 g | 0.239 |

| N-Methylmorpholine (NMM) | 101.15 | 50.0 mL | 0.457 |

| Isobutyl chloroformate | 136.58 | 32.0 mL | 0.246 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 500 mL | - |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add N-Boc-piperidine-4-carboxylic acid (1 ) and N,O-Dimethylhydroxylamine hydrochloride.

-

Add anhydrous THF (500 mL) to the flask.

-

Cool the resulting slurry to 0 °C using an ice-water bath.

-

Slowly add N-Methylmorpholine (NMM) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition of NMM, add isobutyl chloroformate dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 days. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, filter the reaction mixture to remove N-methylmorpholine hydrochloride salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Weinreb amide (2 ) as an oil. The product is typically used in the next step without further purification. Expected yield is approximately 93%.

3.1.2. Part B: Reduction to N-Boc-4-formylpiperidine (3)

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Weinreb Amide (2) | 272.36 | 55.5 g | 0.204 |

| Lithium aluminum hydride (LAH) | 37.95 | 8.5 g | 0.224 |

| Diethyl ether (Et₂O), anhydrous | 74.12 | 600 mL | - |

Procedure:

-

To a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer under an argon atmosphere, add LAH and 300 mL of anhydrous diethyl ether.

-

Cool the LAH suspension to -40 °C using a dry ice/acetone bath.

-

Dissolve the crude Weinreb amide (2 ) in 300 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the solution of 2 dropwise to the LAH suspension over 1.5 hours, maintaining the internal temperature below -35 °C.

-

After the addition is complete, stir the mixture for an additional 2 hours while allowing it to slowly warm to 5 °C.

-

Carefully quench the reaction by the slow, dropwise addition of ethyl acetate (50 mL) followed by a saturated aqueous solution of sodium sulfate until the grey precipitate turns white and gas evolution ceases.

-

Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield N-Boc-4-formylpiperidine (3 ) as a pale yellow oil. The product is of sufficient purity for the next step. Expected yield is approximately 80-85%.

Step 2: Grignard Reaction to form Protected Alcohol (4)

This procedure is based on an efficient Grignard exchange reaction protocol.[1]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 5.8 g | 0.239 |

| 2-Chlorobutane | 92.57 | 22.1 g | 0.239 |

| 2-Bromopyridine | 158.00 | 32.0 g | 0.203 |

| N-Boc-4-formylpiperidine (3) | 213.29 | 41.2 g | 0.193 |

| Toluene, anhydrous | 92.14 | 700 mL | - |

Procedure:

-

Preparation of 2-Butylmagnesium chloride: To a flame-dried 1 L three-necked flask under argon, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Add 100 mL of anhydrous toluene, followed by a small portion (approx. 2 mL) of 2-chlorobutane.

-

Gently warm the mixture to initiate the Grignard reaction (indicated by bubbling and a cloudy appearance).

-

Once initiated, add the remaining 2-chlorobutane dissolved in 150 mL of anhydrous toluene dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature.

-

Grignard Exchange: Cool the freshly prepared 2-butylmagnesium chloride solution to 0 °C.

-

Dissolve 2-bromopyridine in 200 mL of anhydrous toluene and add it dropwise to the Grignard solution over 45 minutes, keeping the temperature at 0 °C.

-

Stir the resulting mixture for 30 minutes at 0 °C to ensure complete formation of the 2-pyridylmagnesium reagent.

-

Reaction with Aldehyde: Dissolve N-Boc-4-formylpiperidine (3 ) in 250 mL of anhydrous toluene and add this solution dropwise to the 2-pyridylmagnesium reagent at 0 °C over 1 hour.

-

After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (4 ) as a viscous oil or solid.

Step 3: Boc Deprotection to Yield Final Product (5)

This procedure uses a standard and highly effective method for Boc deprotection.[2][3][6]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Protected Alcohol (4) | 292.39 | 50.0 g | 0.171 |

| 4M HCl in 1,4-Dioxane | - | 200 mL | 0.800 |

| Diethyl ether (Et₂O) | 74.12 | 500 mL | - |

| 2M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

Procedure:

-

Dissolve the protected alcohol (4 ) in a 1 L round-bottom flask with 100 mL of 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 4M HCl in dioxane solution. Gas evolution (isobutylene) will be observed.

-

Remove the ice bath and stir the solution at room temperature for 2 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.

-

The crude product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water (200 mL) and cool in an ice bath.

-

Adjust the pH to >10 by the slow addition of 2M NaOH solution.

-

Extract the aqueous layer with dichloromethane (4 x 150 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound (5 ).

-

The final product can be further purified by recrystallization or silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield a pure solid.

Visualization of Experimental Workflow

Figure 2: Detailed step-by-step experimental flowchart.

Conclusion

The protocol described provides a reliable and scalable three-step synthesis for this compound. By utilizing a cost-effective synthesis for the key aldehyde intermediate and employing a controlled Grignard exchange reaction, this method is well-suited for producing gram quantities of the target compound. The procedural details and safety considerations outlined are intended to ensure a successful and safe execution of the synthesis for researchers in the field.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]

-

ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. [Link]

-

DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy.

- Cain, G. A., & Teleha, C. A. (2000). A convenient synthesis of N-Boc-4-formylpiperidine.

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Purity Analysis of Piperidin-4-YL(pyridin-2-YL)methanol

Abstract